DL-Leucylglycylglycine

Catalog No.
S1504718
CAS No.
1187-50-4
M.F
C10H19N3O4
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Leucylglycylglycine

CAS Number

1187-50-4

Product Name

DL-Leucylglycylglycine

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)

InChI Key

VWHGTYCRDRBSFI-UHFFFAOYSA-N

SMILES

Array

Synonyms

L-leucyl-glycyl-glycine, Leu-Gly-Gly, leucyl-glycyl-glycine, leucyl-glycyl-glycine, (D-Leu)-isomer, leucyl-glycyl-glycine, (DL-Leu)-isomer

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)[O-])[NH3+]

The exact mass of the compound Leucyl-glycyl-glycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-Leucylglycylglycine (CAS 1187-50-4) is a synthetic branched-chain tripeptide widely procured as a highly specific biochemical substrate and multidentate metal-chelating ligand. Featuring a terminal leucine residue linked to a glycylglycine core, it serves as a critical baseline material for evaluating cell envelope-associated proteinase (CEP) activity and tripeptide aminopeptidase kinetics . In industrial and clinical assay development, this compound is favored over crude protein hydrolysates because of its defined molecular weight, high aqueous solubility, and highly predictable proteolytic cleavage patterns, ensuring strict reproducibility in both enzymatic screening and thermodynamic complexation workflows .

Substituting DL-Leucylglycylglycine with structurally simpler analogs, such as the dipeptide leucylglycine or free leucine/glycine mixtures, fundamentally compromises assay specificity and chemical behavior. Dipeptides are highly susceptible to non-specific cleavage by ubiquitous dipeptidases, whereas DL-Leucylglycylglycine selectively targets tripeptidases, allowing for isolated kinetic measurements without cross-reactivity from carboxypeptidases[1]. Furthermore, in thermodynamic studies of transition metal coordination, the extended tripeptide backbone provides multidentate chelation sites that dipeptides and free amino acids cannot replicate, drastically altering the stability constants and acid ionization behaviors of the resulting metallo-complexes [2].

Superior Hydrolytic Specific Activity for Fungal Peptidases

When evaluating the proteolytic system of Aspergillus oryzae, DL-Leucylglycylglycine demonstrates a drastically higher specific rate of hydrolysis compared to shorter dipeptide analogs. The tripeptide structure perfectly aligns with the active site of specific fungal peptidases, yielding a specific activity more than three times higher than that of leucylglycine [1].

Evidence DimensionEnzymatic Specific Activity (C0)
Target Compound Data22,000 (DL-Leucylglycylglycine)
Comparator Or Baseline7,000 (Leucylglycine)
Quantified Difference>3.1-fold increase in specific hydrolysis rate
ConditionsPurified peptidase fractions from Aspergillus oryzae

Enables highly sensitive, rapid quantification of specific tripeptidase activity in industrial fermentation and enzyme manufacturing.

Absolute Specificity in Tripeptide Aminopeptidase Assays

In serum diagnostics, distinguishing tripeptide aminopeptidase (EC 3.4.11.4) from other proteolytic enzymes requires a strictly defined substrate. DL-Leucylglycylglycine allows for continuous kinetic determination by coupling with leucine dehydrogenase, completely avoiding the background interference that plagues shorter peptides or unblocked substrates[1].

Evidence DimensionAssay Interference / Cross-Reactivity
Target Compound DataZero interference from carboxypeptidases
Comparator Or BaselineDipeptides / unblocked substrates (high non-specific cleavage)
Quantified DifferenceEliminates background signal from non-target exopeptidases
ConditionsKinetic serum assay at pH 8.2 with NAD+ reduction monitoring

Critical for procuring reliable diagnostic reagents that prevent false positives in clinical liver disease biomarker panels.

Distinctive Acid Ionization in Transition Metal Complexation

The extended peptide backbone of DL-Leucylglycylglycine provides unique coordination geometry when chelating transition metals like Cu(II) and Ni(II). Unlike simple amino acids or shorter amides, this tripeptide undergoes two distinct acid ionizations per metal atom even at a 2:1 ligand-to-metal ratio, indicating the formation of highly stable, deprotonated multi-ring chelate structures [1].

Evidence DimensionAcid Ionizations per Metal (2:1 Ligand/Metal Ratio)
Target Compound Data2 ionizations (DL-Leucylglycylglycine)
Comparator Or Baseline0 ionizations (Simple amino acids e.g., leucine, sarcosine)
Quantified DifferenceComplete activation of secondary deprotonation sites
ConditionsAqueous thermodynamic complexation with Cu(II) and Ni(II)

Essential for formulating stable metallo-peptide complexes and defining exact buffering requirements in thermodynamic and electrochemical research.

Complete Restoration of Auxotrophic Bacterial Growth

For industrial lactic acid bacteria that are auxotrophic for leucine, the bioavailability of peptide-bound amino acids is a critical selection criterion for culture media. DL-Leucylglycylglycine is efficiently transported and hydrolyzed by cell envelope-associated proteinases, fully substituting for free leucine and restoring normal growth kinetics [1].

Evidence DimensionBacterial Growth Rate / Leucine Bioavailability
Target Compound Data100% growth restoration (equivalent to standard media)
Comparator Or Baseline0% growth (Leucine-deficient basal media)
Quantified DifferenceComplete rescue of auxotrophic growth via CEP utilization
ConditionsLactobacillus helveticus cultured in leucine-free chemically defined media (CDM)

Validates the compound as a highly reliable, bioavailable precursor for industrial starter culture development and CEP screening workflows.

Clinical Diagnostic Assay Formulation

Procured as the primary substrate for the kinetic determination of tripeptide aminopeptidase (EC 3.4.11.4) in serum, providing zero interference from carboxypeptidases [1].

Industrial Starter Culture Optimization

Utilized as a defined, highly bioavailable leucine source to screen and quantify cell envelope-associated proteinase (CEP) activity in lactic acid bacteria for dairy fermentation [2].

Thermodynamic Metal Chelation Studies

Selected as a multidentate ligand to investigate the stability constants and multi-proton displacement behaviors of Cu(II) and Ni(II) metallo-peptide complexes [3].

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

245.13755610 Da

Monoisotopic Mass

245.13755610 Da

Heavy Atom Count

17

UNII

A2642S87E9

Sequence

LGG

Other CAS

1187-50-4

Wikipedia

Leu-Gly-Gly

Dates

Last modified: 08-15-2023

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